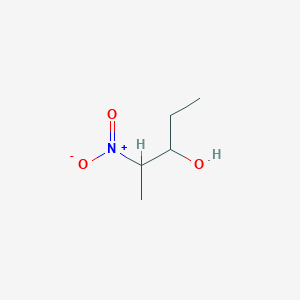

2-Nitro-3-pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitropentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCZRXRWSNMZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280615 | |

| Record name | 2-nitro-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20575-40-0 | |

| Record name | 2-Nitro-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20575-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 17682 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitro-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Nitro-3-pentanol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-3-pentanol (CAS No. 20575-40-0), a nitroalkanol compound. This document details its chemical and physical properties, provides a representative synthesis protocol, and explores its potential relevance in the broader context of medicinal chemistry and drug development.

Core Properties of this compound

This compound is an organic compound featuring both a nitro group and a hydroxyl group, making it a bifunctional molecule with potential for diverse chemical transformations. Its identity and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Citation(s) |

| CAS Number | 20575-40-0 | [1][2][3][4] |

| Molecular Formula | C₅H₁₁NO₃ | [3][4] |

| Molecular Weight | 133.15 g/mol | [3][4] |

| IUPAC Name | 2-nitropentan-3-ol | [3][5] |

| Synonyms | NSC 17682, 2-nitro-pentan-3-ol | [5][6] |

| Canonical SMILES | CCC(C(C)--INVALID-LINK--[O-])O | [2][3][5] |

| InChIKey | UQCZRXRWSNMZEP-UHFFFAOYSA-N | [2][3] |

Table 2: Physicochemical Data for this compound

| Property | Value | Citation(s) |

| Appearance | Liquid (Assumed) | |

| Boiling Point | 87-94 °C @ 11 mmHg | [1] |

| Density | 1.09 g/cm³ | [1][5] |

| Flash Point | 94.3 °C | [1] |

| Refractive Index | 1.447 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | |

| Storage Temperature | Recommended: -20°C Freezer | |

| Melting Point | Not available | [2] |

| Vapor Pressure | Not available |

Synthesis of this compound: The Henry Reaction

The most common and direct method for synthesizing β-nitro alcohols like this compound is the Henry Reaction , also known as the nitroaldol reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound (an aldehyde or ketone).[7][8][9]

For the synthesis of this compound, the reactants are nitroethane and propanal . The reaction proceeds via the deprotonation of nitroethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of propanal.[10][11] Subsequent protonation of the resulting alkoxide yields the final product.

Caption: Workflow for the Henry Reaction Synthesis of this compound.

Experimental Protocol: Representative Synthesis

The following is a generalized laboratory procedure for the synthesis of this compound. Note: This protocol is illustrative and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add nitroethane (1.0 equivalent) and a suitable solvent (e.g., ethanol or THF).

-

Cool the flask in an ice bath to 0-5 °C.

-

-

Base Addition:

-

Slowly add a catalytic amount of a suitable base (e.g., triethylamine, ~0.1 equivalents) to the stirred solution. The base deprotonates the nitroalkane, which is the first and reversible step of the reaction.[7]

-

-

Aldehyde Addition:

-

Add propanal (1.0 to 1.1 equivalents) dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C. The nitronate anion will perform a nucleophilic attack on the propanal.[10]

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours to overnight).

-

-

Workup and Purification:

-

Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl or acetic acid) to protonate the product and quench the catalyst.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Extract the crude product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate to obtain the crude this compound.

-

Purify the crude product using column chromatography (silica gel, with a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure β-nitro alcohol.

-

Relevance in Drug Development and Medicinal Chemistry

While specific applications for this compound in drug development are not widely documented, the nitro functional group is of significant interest to medicinal chemists. Nitroaromatic and nitroheterocyclic compounds are components of numerous approved drugs with diverse therapeutic actions.[12] The presence of the nitro group can be considered both a "pharmacophore" and a "toxicophore," and its role is highly context-dependent.

Bioreductive Activation of Nitro Compounds

A key mechanism of action for many nitro-containing drugs, particularly in antimicrobial and anticancer applications, is bioreductive activation .[12] In low-oxygen environments (hypoxia), such as those found in solid tumors or anaerobic bacteria, cellular enzymes called nitroreductases can reduce the nitro group.[12][13][14]

This reduction occurs in a stepwise fashion, generating highly reactive intermediates, including nitroso and hydroxylamine species, as well as radical anions.[12][15] These reactive species can induce cellular damage through various mechanisms, such as forming covalent adducts with DNA or generating reactive oxygen species (ROS), ultimately leading to cell death.[14][15] This targeted activation in hypoxic environments provides a basis for selective toxicity against cancer cells or anaerobic microbes.

Caption: General pathway for the bioreductive activation of nitro compounds.

The presence of both a nitro group (for potential bioactivation) and a hydroxyl group (a common moiety for forming prodrug linkages) makes small molecules like this compound interesting scaffolds for fundamental research in medicinal chemistry.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. General precautions include:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Fire: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

References

- 1. 20575-40-0(this compound) | Kuujia.com [kuujia.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C5H11NO3 | CID 226821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pentanol suppliers USA [americanchemicalsuppliers.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Henry reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Henry Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. name-reaction.com [name-reaction.com]

- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioreductive therapies: an overview of drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.psu.edu [pure.psu.edu]

- 15. researchgate.net [researchgate.net]

physical and chemical properties of 2-Nitro-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-3-pentanol is a nitro alcohol, a class of organic compounds characterized by the presence of both a nitro (-NO₂) and a hydroxyl (-OH) group. These functional groups impart a unique chemical reactivity, making nitro alcohols valuable intermediates in organic synthesis. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with experimental considerations for its synthesis and potential reactions. While specific data for this compound is limited in some areas, this guide supplements available information with data from closely related compounds to provide a comprehensive resource.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that some physical properties, such as melting point and density, are not well-documented in publicly available literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₁₁NO₃ | [1][2][3][4][5] |

| Molecular Weight | 133.15 g/mol | [1][2][3][4][5] |

| IUPAC Name | 2-nitropentan-3-ol | [2] |

| CAS Number | 20575-40-0 | [2][4][6][7] |

| Boiling Point | 87-94 °C at reduced pressure | [8] |

| Melting Point | Not available | [3][6] |

| Density | Not available | [3][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [8] |

| Flash Point | Not available | [3] |

Synthesis of this compound

The primary method for the synthesis of β-nitro alcohols like this compound is the Henry Reaction , also known as the nitroaldol reaction.[9][10][11] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[9] For the synthesis of this compound, the reactants are nitroethane and propanal.

Experimental Protocol: Henry Reaction for this compound (General Procedure)

Materials:

-

Nitroethane

-

Propanal

-

A suitable base catalyst (e.g., sodium hydroxide, potassium carbonate, triethylamine)

-

A suitable solvent (e.g., ethanol, water, or solvent-free conditions)

-

Acid for workup (e.g., dilute hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

In a reaction flask, dissolve nitroethane in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the base catalyst to the solution while stirring.

-

To this mixture, add propanal dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (this will vary depending on the specific conditions).

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, neutralize the mixture by adding dilute acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over a drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product using a suitable method, such as distillation or column chromatography.

Caption: The Henry reaction mechanism for the synthesis of this compound.

Chemical Reactions of this compound

The dual functionality of this compound allows for a variety of chemical transformations, making it a versatile synthetic intermediate.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, yielding 2-amino-3-pentanol. This transformation is valuable for the synthesis of amino alcohols, which are important building blocks in pharmaceuticals.

Experimental Protocol: Reduction of this compound (General Procedure)

Materials:

-

This compound

-

A reducing agent (e.g., catalytic hydrogenation with H₂/Pd-C, or a metal/acid system like Sn/HCl)

-

A suitable solvent (e.g., ethanol or methanol for catalytic hydrogenation)

-

Base for workup (e.g., sodium hydroxide solution)

-

Organic solvent for extraction

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the catalyst (for catalytic hydrogenation) or the metal (for metal/acid reduction).

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature. If using a metal/acid system, add the acid portionwise.

-

Monitor the reaction until completion.

-

Filter off the catalyst or any remaining metal.

-

Neutralize the reaction mixture with a base.

-

Extract the product, 2-amino-3-pentanol, into an organic solvent.

-

Dry the organic layer and remove the solvent to obtain the product.

Caption: Reduction of the nitro group in this compound to an amine.

Esterification of the Hydroxyl Group

The hydroxyl group of this compound can undergo esterification with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form the corresponding ester.

Experimental Protocol: Esterification of this compound (General Procedure)

Materials:

-

This compound

-

A carboxylic acid (e.g., acetic acid) or acylating agent (e.g., acetyl chloride)

-

An acid catalyst (e.g., sulfuric acid) for reaction with a carboxylic acid, or a base (e.g., pyridine) for reaction with an acylating agent.

-

A suitable solvent (optional, depending on the reactants)

Procedure (Fischer Esterification):

-

Combine this compound and the carboxylic acid in a reaction flask.

-

Add a catalytic amount of a strong acid.

-

Heat the mixture, often with removal of water, to drive the equilibrium towards the product.

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst.

-

Extract the ester into an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to yield the ester.

Caption: Esterification of the hydroxyl group of this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Key Features | Rationale |

| ¹H NMR | - Multiplets for CH-OH and CH-NO₂ protons. - Signals for the ethyl and methyl groups. | The protons on the carbons bearing the hydroxyl and nitro groups will be deshielded and will show splitting from adjacent protons. |

| ¹³C NMR | - Peaks for the five distinct carbon atoms. - Downfield shifts for the carbons bonded to the oxygen and nitrogen atoms. | The electronegative oxygen and nitro groups will cause the attached carbons to resonate at a lower field. |

| IR Spectroscopy | - A broad peak around 3400 cm⁻¹ (O-H stretch). - Strong asymmetric and symmetric stretching bands for the NO₂ group around 1550 cm⁻¹ and 1380 cm⁻¹, respectively. - C-H stretching and bending vibrations. | These are characteristic absorption bands for the hydroxyl and nitro functional groups.[12] |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 133. - Fragmentation patterns corresponding to the loss of water (M-18), the nitro group (M-46), and alkyl fragments. | Electron impact ionization will lead to characteristic fragmentation of the molecule.[12] |

Biological Activity and Drug Development Potential

While there is no specific information on the biological activity of this compound, the broader class of nitro compounds has been extensively studied and is known to exhibit a wide range of biological activities.[1][13]

The nitro group is a key pharmacophore in several drugs and is known to contribute to antimicrobial, anticancer, and antiparasitic activities.[1][13] The mechanism of action often involves the in-vivo reduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in target organisms.

Given the presence of both a nitro and a hydroxyl group, this compound could be a valuable starting material for the synthesis of novel drug candidates. The hydroxyl group provides a handle for further functionalization, allowing for the modulation of pharmacokinetic and pharmacodynamic properties.

Caption: Potential of this compound as a scaffold in drug discovery.

Conclusion

This compound is a versatile chemical compound with potential applications in organic synthesis and as a building block for more complex molecules. While some of its physical properties are not extensively documented, its chemical reactivity, stemming from the nitro and hydroxyl groups, is well-understood within the context of related compounds. The Henry reaction provides a reliable route for its synthesis, and subsequent modifications of its functional groups open avenues for the creation of a diverse range of chemical entities. Further research into the biological activities of this compound and its derivatives could uncover novel therapeutic agents. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and other nitro alcohols.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H11NO3 | CID 226821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 3-Pentanol, 2-nitro-, (R*,S*)- | C5H11NO3 | CID 6451262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound CAS#: [amp.chemicalbook.com]

- 9. Henry reaction - Wikipedia [en.wikipedia.org]

- 10. Henry Reaction [organic-chemistry.org]

- 11. name-reaction.com [name-reaction.com]

- 12. 3-Nitro-2-pentanol | C5H11NO3 | CID 93005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Nitro-3-pentanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the chemical compound 2-Nitro-3-pentanol (CAS No: 20575-40-0). Due to the limited availability of public spectroscopic data for this specific molecule, this document outlines the current findings and provides context for interpretation based on related compounds. At present, a complete, verified set of NMR and IR spectra for this compound has not been identified in publicly accessible databases.

Chemical Structure and Properties

This compound is a nitro compound with the molecular formula C₅H₁₁NO₃. Its structure consists of a pentane backbone with a nitro group on the second carbon and a hydroxyl group on the third carbon.

Molecular Structure:

Spectroscopic Data Summary

A comprehensive search of scientific databases has not yielded a complete and explicitly assigned set of ¹H NMR, ¹³C NMR, and IR spectra for this compound. Data for the isomeric compound, 3-nitro-2-pentanol, is available and may offer some comparative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals for the protons on the carbon atoms bearing the nitro and hydroxyl groups would likely appear in the downfield region (δ 3.5-5.0 ppm). The alkyl protons would be expected in the upfield region (δ 0.8-2.0 ppm).

-

¹³C NMR: The carbon attached to the nitro group would be significantly deshielded, appearing further downfield. The carbon attached to the hydroxyl group would also be downfield compared to the other alkyl carbons.

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not available. However, the characteristic vibrational frequencies for its key functional groups are well-established:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | Strong, broad peak around 3200-3600 |

| N-O (Nitro) | Strong, sharp peaks around 1550-1500 and 1380-1300 |

| C-H (Alkyl) | Stretches just below 3000 |

| C-O (Alcohol) | Stretch in the 1260-1000 region |

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data for this compound are not available due to the absence of the primary data itself. A general workflow for acquiring such data is presented below.

General Spectroscopic Analysis Workflow

The following diagram illustrates a standard workflow for the spectroscopic analysis of a chemical compound like this compound.

This document will be updated as verified spectroscopic data for this compound becomes publicly available. Researchers in possession of such data are encouraged to contribute to public chemical databases to advance the collective understanding of this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Nitro-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Nitro-3-pentanol, with a focus on its solubility and stability. Due to the limited availability of specific experimental data for this compound, this document also outlines detailed experimental protocols for determining these key parameters, based on established methodologies for similar aliphatic nitro compounds.

Introduction

This compound is a chiral nitroalkanol with potential applications in organic synthesis and as a building block for more complex molecules. An understanding of its solubility and stability is critical for its effective handling, storage, and application in research and development, particularly within the pharmaceutical industry where purity and degradation are of paramount concern. This guide summarizes the available data and provides robust methodologies for its empirical determination.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Much of this data is derived from chemical supplier databases and lacks extensive peer-reviewed validation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 60 °C @ 0.50 mmHg | [3] |

| Density | 1.0750 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.443 | [3] |

| Flash Point | 90 °C (194 °F) | [3] |

| CAS Number | 5447-99-4 | [3] |

Solubility Profile

Quantitative solubility data for this compound is not widely available in the literature. However, based on the general behavior of nitroalkanes, a qualitative solubility profile can be inferred. Nitroalkanes are generally sparingly soluble in water, with solubility decreasing as the carbon chain length increases. They are typically soluble in a range of organic solvents.[4] One supplier indicates solubility in chloroform, dichloromethane, and ethyl acetate.[5]

Experimental Protocol for Solubility Determination

A standard protocol for determining the solubility of this compound in various solvents involves the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the solubility of this compound in water and selected organic solvents (e.g., ethanol, acetone, ethyl acetate, and dichloromethane) at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate sealed flasks.

-

Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Shake the flasks for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After shaking, allow the flasks to stand undisturbed in the shaker bath for at least 24 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant from each flask using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solute.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted solutions using a validated HPLC or GC-MS method.

-

Calculate the solubility as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

The workflow for this experimental protocol is visualized in the diagram below.

Stability Profile

This compound is reported to be stable under normal temperatures and pressures.[3] However, it is incompatible with strong oxidizing agents and should be kept away from excess heat and ignition sources.[3] Thermal decomposition of aliphatic nitro compounds can proceed through complex mechanisms, primarily involving C-NO₂ bond cleavage or HONO elimination.[1][3] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Experimental Protocol for Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) is a powerful technique to evaluate the thermal stability of a compound by measuring the heat flow associated with thermal transitions as a function of temperature.

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition for this compound.

Materials:

-

This compound

-

Differential Scanning Calorimeter (DSC)

-

High-pressure crucibles (e.g., gold-plated stainless steel)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into a high-pressure DSC crucible.

-

Seal the crucible to prevent evaporation of the sample during heating.

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 30 °C to 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

The logical relationship for assessing thermal stability is depicted in the diagram below.

Table 2: Summary of Proposed Experimental Protocols

| Parameter | Method | Key Outputs |

| Solubility | Shake-Flask Method with HPLC/GC-MS Quantification | Quantitative solubility values (e.g., mg/mL) in various solvents at a defined temperature. |

| Thermal Stability | Differential Scanning Calorimetry (DSC) | Onset temperature of decomposition (°C) and enthalpy of decomposition (J/g). |

Analytical Methods for Quantification

For the accurate quantification of this compound in solubility and stability studies, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

-

HPLC: A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely provide good separation. Detection can be achieved using a UV detector at a wavelength where the nitro group absorbs (typically around 210 nm).

-

GC-MS: Due to its volatility, this compound can be analyzed by GC-MS. A non-polar or medium-polarity capillary column would be appropriate. Mass spectrometry provides high selectivity and allows for unambiguous identification of the compound and its potential degradation products.

Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and sensitivity.

Conclusion

While specific, peer-reviewed data on the solubility and stability of this compound is scarce, this guide provides a framework for its characterization. The presented experimental protocols for solubility determination via the shake-flask method and thermal stability analysis using DSC are robust and widely accepted methodologies. The successful application of these methods will furnish the necessary data for the safe and effective use of this compound in research and development, contributing to a more complete understanding of this valuable chemical intermediate. Researchers are strongly encouraged to perform these experimental evaluations to ensure safe handling and predictable performance in their applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. quora.com [quora.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Nitro-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Nitro-3-pentanol, a valuable β-nitro alcohol intermediate in organic synthesis. The document details the underlying chemical principles, experimental protocols, and analytical techniques required for its preparation and verification.

Synthesis of this compound via the Henry Reaction

The most common and efficient method for the synthesis of β-nitro alcohols, such as this compound, is the Henry reaction, also known as the nitroaldol reaction.[1][2][3][4] This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound (an aldehyde or ketone).[1][3]

For the synthesis of this compound, the reactants are Nitroethane and Propanal (Propionaldehyde).

Reaction Mechanism

The Henry reaction proceeds through a three-step mechanism:

-

Deprotonation: A base removes the acidic α-proton from the nitroalkane (nitroethane), forming a resonance-stabilized nitronate anion.[4][5]

-

Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde (propanal), forming a β-nitro alkoxide intermediate.[5]

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or a proton source like water), yielding the final β-nitro alcohol product, this compound.[4][5]

All steps in the Henry reaction are reversible.[1]

References

An In-Depth Technical Guide on the Discovery and Synthesis of 2-Nitro-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of the synthesis of 2-Nitro-3-pentanol, a classic example of a β-nitro alcohol. The synthesis of this compound is a direct application of the renowned Henry reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document provides a historical overview, detailed reaction mechanisms, and a generalized experimental protocol based on the foundational principles of the Henry reaction.

Discovery and Historical Context

The synthesis of this compound is intrinsically linked to the discovery of the nitroaldol reaction, more commonly known as the Henry reaction. In 1895, the Belgian chemist Louis Henry reported that nitroalkanes could react with aldehydes and ketones in the presence of a base to form β-nitro alcohols.[1] This discovery was analogous to the aldol reaction, which had been established 23 years prior.[1] The Henry reaction provided a significant advancement in organic synthesis, offering a reliable method for the formation of carbon-carbon bonds and access to versatile nitro-functionalized molecules.

While the general reaction was established in 1895, a detailed study of the stereochemical course of the Henry reaction, including the synthesis of specific β-nitro alcohols like this compound, was described in later literature. A key publication in "The Journal of Organic Chemistry" in 1956 appears to be one of the earliest detailed investigations into the synthesis and stereoisomerism of compounds of this class. Due to the limitations of available search tools, the full text of this specific historical article containing the detailed experimental protocol and quantitative data for the first synthesis of this compound could not be accessed. Therefore, the experimental protocol provided in this guide is a generalized representation based on the established principles of the Henry reaction.

The Henry Reaction: Mechanism and Stereochemistry

The synthesis of this compound is achieved through the Henry reaction of nitroethane with propanal. The reaction is typically catalyzed by a base and proceeds through the following steps:

-

Deprotonation: The base abstracts an α-proton from nitroethane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of propanal.

-

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base to yield the final β-nitro alcohol, this compound.

All steps of the Henry reaction are reversible.[1] The reaction creates two new stereocenters, and therefore, a mixture of diastereomers (erythro and threo, or syn and anti) is typically formed. The ratio of these diastereomers can be influenced by the reaction conditions, including the choice of base, solvent, and temperature.

Logical Relationship of the Henry Reaction

Caption: Logical flow of the Henry reaction for this compound synthesis.

Experimental Protocols

While the specific, original experimental protocol for the first synthesis of this compound from the 1956 literature could not be retrieved, a general procedure for the Henry reaction between nitroethane and propanal can be outlined as follows. This protocol is illustrative and would require optimization for specific yield and diastereoselectivity outcomes.

Materials:

-

Nitroethane

-

Propanal

-

Base catalyst (e.g., sodium hydroxide, potassium carbonate, triethylamine)

-

Solvent (e.g., ethanol, methanol, water, or solvent-free)

-

Acid for neutralization (e.g., hydrochloric acid, acetic acid)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Reaction Setup: A reaction flask equipped with a stirrer and a dropping funnel is charged with nitroethane and the chosen solvent. The mixture is cooled in an ice bath.

-

Addition of Base: A solution of the base catalyst is added dropwise to the cooled nitroethane solution while stirring.

-

Addition of Aldehyde: Propanal is then added dropwise to the reaction mixture, maintaining a low temperature.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is neutralized with an acid. The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of diastereomers, can be purified by distillation or column chromatography to isolate this compound.

Generalized Experimental Workflow

Caption: Generalized workflow for the synthesis of this compound.

Quantitative Data

Due to the inaccessibility of the primary historical literature, a comprehensive table of quantitative data from the original synthesis of this compound cannot be provided. The following table presents a generalized summary of the expected parameters and potential outcomes based on typical Henry reactions.

| Parameter | Value/Range | Notes |

| Reactants | Nitroethane, Propanal | |

| Catalyst | Various bases (e.g., NaOH, K2CO3, Et3N) | Catalyst choice can influence reaction rate and diastereoselectivity. |

| Solvent | Alcohols, Water, or Solvent-free | Solvent can affect reaction kinetics and product solubility. |

| Temperature | 0 °C to room temperature | Lower temperatures often favor higher diastereoselectivity. |

| Reaction Time | Several hours to days | Dependent on reactants, catalyst, and temperature. |

| Yield | Moderate to high | Can be optimized by adjusting reaction conditions. |

| Diastereomeric Ratio (erythro:threo) | Variable | Highly dependent on reaction conditions and catalyst system. |

Modern asymmetric variations of the Henry reaction have been developed that employ chiral catalysts to achieve high enantioselectivity and diastereoselectivity in the synthesis of β-nitro alcohols. These advanced methods offer precise control over the stereochemical outcome, which is crucial in the context of drug development and the synthesis of complex molecules.

References

Potential Research Areas for 2-Nitro-3-pentanol: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Synthetic Pathways, Physicochemical Properties, and Prospective Biological Applications

Abstract

2-Nitro-3-pentanol, a simple β-nitro alcohol, represents a compelling yet underexplored molecule in the landscape of drug discovery and development. As a derivative of the versatile nitroalkane family, it holds potential as a key building block for a variety of more complex chemical entities with therapeutic promise. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical characteristics, and, most importantly, outlining promising avenues for future research. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of small aliphatic nitro compounds.

Introduction

Nitroalkanes and their derivatives, such as β-nitro alcohols, are recognized as valuable intermediates in organic synthesis, particularly in the construction of nitrogen-containing compounds.[1][2] The presence of both a hydroxyl and a nitro group in this compound offers multiple avenues for chemical modification, making it a versatile precursor for the synthesis of β-amino alcohols, which are core structures in many biologically active molecules and pharmaceuticals.[3][4] While the broader class of nitro compounds has been investigated for various biological activities, including antimicrobial and anti-inflammatory effects, this compound itself remains largely uncharacterized in the scientific literature.[5][6] This guide aims to bridge this knowledge gap by consolidating available information and proposing data-driven directions for future research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. While experimental data for this compound is scarce, its basic properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | [7] |

| Molecular Weight | 133.15 g/mol | [7] |

| CAS Number | 20575-40-0 | [7][8] |

| IUPAC Name | 2-nitropentan-3-ol | [7] |

| Boiling Point | 87-94 °C at 10 mmHg | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |

Note: Some physical properties like boiling point and solubility are based on general information for this compound and may vary depending on the specific isomeric form and experimental conditions.

Synthesis of this compound

The primary route for the synthesis of this compound is the Henry reaction , also known as the nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (in this case, nitroethane) to an aldehyde (propanal).[3][9]

Detailed Experimental Protocol (Representative)

Reaction: Propanal + Nitroethane → this compound

Catalyst: Potassium Fluoride on Alumina (KF/Al₂O₃)

Procedure:

-

Catalyst Preparation: Prepare KF/Al₂O₃ by adding a solution of potassium fluoride in methanol to activated basic alumina, followed by removal of the solvent under reduced pressure.

-

Reaction Setup: To a stirred suspension of the KF/Al₂O₃ catalyst in an appropriate solvent (e.g., tetrahydrofuran), add nitroethane.

-

Addition of Aldehyde: Slowly add propanal to the reaction mixture at a controlled temperature (e.g., room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, filter the reaction mixture to remove the catalyst. Wash the solid catalyst with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the syn and anti diastereomers of this compound.

-

Characterization: Characterize the purified products by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Potential Research Areas and Applications

The chemical structure of this compound suggests several promising avenues for research, particularly in the context of drug discovery.

Precursor for Biologically Active Molecules

The dual functionality of this compound makes it an ideal starting material for the synthesis of a variety of complex molecules.

-

β-Amino Alcohols: The reduction of the nitro group in this compound yields 2-amino-3-pentanol. Chiral β-amino alcohols are crucial components of numerous pharmaceuticals, including antivirals, antibiotics, and cardiovascular drugs.[2] Developing stereoselective reduction methods for this compound could provide access to enantiomerically pure amino alcohols for the synthesis of novel drug candidates.

Investigation of Inherent Biological Activity

While direct biological studies on this compound are lacking, the broader class of nitro compounds and β-nitro alcohols exhibits a range of biological effects that warrant investigation for this specific molecule.

-

Anti-inflammatory Properties: Nitroalkenes, which can be derived from β-nitro alcohols, are known to possess anti-inflammatory properties through the modulation of signaling pathways such as NF-κB and PPARγ. Research could explore whether this compound itself or its derivatives can exert similar effects. An initial in vitro screen could involve assays to measure the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Antimicrobial Activity: Many nitro-containing compounds exhibit antimicrobial activity.[5][6] The mechanism often involves the reduction of the nitro group within microbial cells to form reactive nitrogen species that can damage DNA and other vital cellular components.[5] The potential of this compound as an antimicrobial agent could be explored by determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.

-

Neuroprotective Effects: Some nitroalkane derivatives have been investigated for their neuroprotective properties.[10] In vitro studies using neuronal cell lines could be conducted to assess the ability of this compound to protect against oxidative stress or excitotoxicity, which are implicated in various neurodegenerative diseases.

Proposed Experimental Workflows for Biological Evaluation

To explore the potential therapeutic applications of this compound, a systematic biological evaluation is necessary. The following workflows outline key in vitro assays.

Conclusion and Future Directions

This compound is a chemically tractable molecule with significant, yet largely untapped, potential in medicinal chemistry and drug development. Its straightforward synthesis via the Henry reaction and the versatility of its functional groups make it an attractive starting point for the generation of diverse compound libraries. The primary areas for future research should focus on:

-

Stereoselective Synthesis: Development of efficient and scalable methods for the stereoselective synthesis of the different isomers of this compound to enable structure-activity relationship (SAR) studies.

-

Comprehensive Characterization: Full spectroscopic and physicochemical characterization of the purified isomers of this compound.

-

Systematic Biological Screening: A comprehensive in vitro evaluation of its anti-inflammatory, antimicrobial, and neuroprotective properties.

-

Derivative Synthesis and Evaluation: Synthesis of a library of derivatives, particularly β-amino alcohols, and subsequent biological screening to identify lead compounds for further development.

By systematically addressing these research areas, the scientific community can unlock the full potential of this compound and related aliphatic nitro compounds as valuable tools in the quest for new and effective therapeutics.

References

- 1. Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C5H11NO3 | CID 226821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Henry reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 2-Nitro-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Nitro-3-pentanol (CAS No. 20575-40-0). While specific toxicological data for this compound is limited, this document extrapolates from data on related nitroalkanes and alcohols to provide the most current safety recommendations. This guide is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound. It covers physical and chemical properties, hazard identification, safe handling and storage procedures, personal protective equipment, emergency protocols, and waste disposal.

Introduction

This compound is a nitroalkane that, like other nitro compounds, is used in various organic syntheses.[1] The presence of the nitro group makes it a versatile intermediate, particularly in the formation of carbon-carbon bonds and as a precursor to amines.[2][3] However, the nitro functional group also imparts specific reactivity and potential hazards that necessitate careful handling. This guide aims to consolidate the available safety information and provide a framework for its safe use in a laboratory setting.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. Much of this data is sourced from safety data sheets and chemical databases.[4][5][6][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H11NO3 | [4][5] |

| Molecular Weight | 133.15 g/mol | [4][5] |

| CAS Number | 20575-40-0 (for this compound) 5447-99-4 (for 3-Nitro-2-pentanol) | [4][5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 87-94 °C @ 15 mmHg 60 °C @ 0.50 mmHg | [5][8] |

| Density | 1.075 g/cm³ | [5] |

| Flash Point | 90 °C (194 °F) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [8] |

| Stability | Stable under normal temperatures and pressures | [5] |

Hazard Identification and Toxicology

The toxicological properties of this compound have not been fully investigated.[5] Therefore, a conservative approach to handling is essential. The hazards can be inferred from data on similar compounds and the parent alcohol, 3-pentanol.

Acute Toxicity:

-

This compound: Specific LD50/LC50 data is not available.[5] It is expected to cause respiratory tract irritation upon inhalation.[5] Ingestion is considered a low hazard for usual industrial handling, though it may be harmful.[5][9] Direct contact may cause skin and eye irritation.[9]

-

3-Pentanol (Parent Alcohol): The oral LD50 in rats is 1870 mg/kg, and the dermal LD50 in rabbits is 2066 mg/kg.[9][10]

Chronic Effects:

-

No information was found on the chronic health effects of this compound.[5]

-

The nitro group in some pharmaceuticals is associated with mutagenicity and genotoxicity, often acting as a structural alert in drug discovery.[11][12]

Reactivity and Fire Hazards:

-

This compound is a combustible liquid.[5]

-

Vapors are heavier than air and may travel to a source of ignition and flash back.[5][13]

-

Containers may explode when heated.[5]

-

Incompatible with strong oxidizing agents.[5]

-

Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[5]

Table 2: Toxicological and Hazard Summary

| Hazard | Description | Source(s) |

| Acute Oral Toxicity | LD50 not available for this compound. For 3-Pentanol: 1870 mg/kg (rat). | [5][9] |

| Acute Dermal Toxicity | LD50 not available for this compound. For 3-Pentanol: 2066 mg/kg (rabbit). | [10] |

| Inhalation | May cause respiratory tract irritation. | [5] |

| Skin Contact | May cause skin irritation. | [9] |

| Eye Contact | May cause eye irritation. | [9] |

| Carcinogenicity | Not listed by ACGIH, IARC, or NTP. | [5] |

| Flammability | Combustible liquid. | [5] |

Experimental Protocols and Handling

Given the limited specific data, all work with this compound should be conducted with the assumption that it is hazardous.

General Handling Precautions

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid breathing vapor, mist, or gas.[5]

-

Avoid contact with eyes, skin, and clothing.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[14]

-

Use non-sparking tools.[15]

-

Wash hands thoroughly after handling.[5]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 3.

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specification | Source(s) |

| Eye Protection | Chemical safety goggles or a face shield. | [5] |

| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). | [5] |

| Skin and Body | Lab coat, and additional protective clothing as needed to prevent skin exposure. | [5] |

| Respiratory | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced. | [5] |

Storage

-

Store in a tightly closed container.[5]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

-

Keep away from sources of ignition.[5]

Example Experimental Protocol: Synthesis of a Nitroalkane (Henry Reaction)

The following is a general procedure for a Henry reaction to synthesize a nitroalkanol, which can be adapted for this compound.

Objective: To synthesize a nitroalkanol via the base-catalyzed addition of a nitroalkane to an aldehyde.

Materials:

-

Aldehyde (e.g., propionaldehyde)

-

Nitroalkane (e.g., nitroethane)

-

Base catalyst (e.g., triethylamine or a polymer-supported base like PS-BEMP)[16]

-

Solvent (optional, can be run solvent-free)[16]

-

Quenching agent (e.g., dilute hydrochloric acid)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine the aldehyde and nitroalkane.

-

If using a solvent, add it to the flask.

-

Slowly add the base catalyst to the reaction mixture while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Slowly add the quenching agent to neutralize the catalyst.

-

If a solvent was used, perform a liquid-liquid extraction with the appropriate organic solvent.

-

Wash the organic layer with brine.

-

Dry the organic layer over the drying agent.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

Waste Disposal

-

Dispose of waste in accordance with federal, state, and local environmental control regulations.[5]

-

Organic solvents and nitro compounds should not be discharged down the drain.[17]

-

Collect waste in a suitable, labeled, and tightly sealed container.[17]

-

Do not mix with incompatible waste streams, such as strong oxidizing agents.

Emergency Procedures

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [5] |

| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid. Wash mouth out with water. | [5] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [5] |

Spills and Leaks:

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[5]

-

Place the absorbed material into a suitable container for disposal.[5]

-

Remove all sources of ignition.[5]

-

Ensure adequate ventilation.[5]

Fire Fighting:

-

Use water spray, dry chemical, chemical foam, or alcohol-resistant foam to extinguish a fire.[5]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Biological Activity and Signaling Pathways

While no specific signaling pathways have been identified for this compound, the biological activity of nitro compounds is an area of active research in drug development.

-

Mechanism of Action: The nitro group is a strong electron-withdrawing group that can influence a molecule's interaction with biological targets.[18][19] In some cases, the biological activity of nitro compounds is dependent on the enzymatic reduction of the nitro group to reactive intermediates like nitroso and hydroxylamine species, or nitro radical anions.[19][20] These reactive species can interact with biomolecules, leading to therapeutic effects or toxicity.[20][21]

-

Applications in Drug Discovery: Nitro compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial, antifungal, and anti-inflammatory agents.[18] The bioreductive activation of some nitro drugs makes them selectively toxic to anaerobic bacteria and parasites.[12]

-

Nitroalcohols as Formaldehyde Donors: Some β-nitroalcohols can undergo a reverse Henry reaction under physiological conditions to release formaldehyde, which can then induce cross-linking in collagenous tissues. This property has been explored for therapeutic applications.[22]

Logical Workflow and Diagrams

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Potential Metabolic Activation of Nitroalkanes

The following diagram illustrates a potential metabolic pathway for nitroalkanes that can lead to biological activity or toxicity.

Caption: Potential reductive metabolism of nitroalkanes.

Conclusion

This compound is a useful chemical intermediate that requires careful and informed handling due to its potential hazards. While specific toxicological data is lacking, a thorough understanding of the general risks associated with nitroalkanes and combustible liquids allows for the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with this and other potentially hazardous chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroalkanes: Synthesis, Reactivity, and Applications - Roberto Ballini, Alessandro Palmieri - Google Books [books.google.com]

- 4. This compound | C5H11NO3 | CID 226821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Pentanol, 3-nitro- | CAS#:5447-99-4 | Chemsrc [chemsrc.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound CAS#: [amp.chemicalbook.com]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. agilent.com [agilent.com]

- 11. Nitro compound - Wikipedia [en.wikipedia.org]

- 12. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. web.mit.edu [web.mit.edu]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. svedbergopen.com [svedbergopen.com]

- 22. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitro-3-pentanol and its Structural Isomers

This guide provides a comprehensive overview of 2-Nitro-3-pentanol, a beta-nitro alcohol, and its structural isomers. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document covers the chemical and physical properties, synthesis, and potential biological activities of these compounds.

Introduction to this compound

This compound is an organic compound with the chemical formula C5H11NO3. As a beta-nitro alcohol, it belongs to a class of compounds characterized by a nitro group and a hydroxyl group on adjacent carbon atoms. These compounds are valuable synthetic intermediates in organic chemistry and have garnered interest for their potential biological activities. The nitro group can be reduced to an amine, and the hydroxyl group can be oxidized or substituted, making beta-nitro alcohols versatile precursors for a variety of molecules, including amino alcohols.

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point of 87-94 °C at 20 mmHg. It is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H11NO3 | |

| Molecular Weight | 133.15 g/mol | |

| CAS Number | 20575-40-0 | |

| Boiling Point | 87-94 °C @ 20 mmHg | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate |

Structural Isomers of this compound

Several structural isomers of this compound exist, differing in the positions of the nitro and hydroxyl groups on the pentane backbone. Each isomer can also have multiple stereoisomers due to the presence of chiral centers. The properties of these isomers can vary significantly.

Table 2: Structural Isomers of Nitropentanol and their Known Properties

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties |

| 1-Nitro-2-pentanol | 2224-37-5 | C5H11NO3 | 133.15 | - |

| 3-Nitro-2-pentanol | 5447-99-4 | C5H11NO3 | 133.15 | - |

| 4-Nitro-2-pentanol | - | C5H11NO3 | 133.15 | - |

| 5-Nitro-2-pentanol | - | C5H11NO3 | 133.15 | - |

| 1-Nitro-3-pentanol | - | C5H11NO3 | 133.15 | - |

| This compound | 20575-40-0 | C5H11NO3 | 133.15 | Boiling Point: 87-94 °C @ 20 mmHg |

| 4-Nitro-3-pentanol | - | C5H11NO3 | 133.15 | - |

| 1-Nitropentan-1-ol | - | C5H11NO3 | 133.15 | |

| 2-Nitropentan-1-ol | - | C5H11NO3 | 133.15 | - |

| 3-Nitropentan-1-ol | - | C5H11NO3 | 133.15 | - |

| 4-Nitropentan-1-ol | - | C5H11NO3 | 133.15 | - |

| 5-Nitropentan-1-ol | - | C5H11NO3 | 133.15 | - |

Synthesis and Experimental Protocols

The primary method for synthesizing beta-nitro alcohols like this compound is the Henry Reaction (also known as the nitroaldol reaction). This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone.

The Henry Reaction: A General Overview

The Henry reaction is a classic and versatile method for the synthesis of β-nitro alcohols. The reaction proceeds via the deprotonation of the α-carbon of the nitroalkane by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by protonation of the resulting alkoxide to yield the β-nitro alcohol. The reaction is reversible.

Experimental Protocol for the Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the Henry reaction, based on general procedures for this type of transformation. A specific protocol is described in the Journal of Organic Chemistry (1956, 21, 1228).

Materials:

-

Nitroethane

-

Propanal

-

A suitable base catalyst (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine)

-

A suitable solvent (e.g., ethanol, methanol, or water)

-

Acid for neutralization (e.g., dilute hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: A solution of nitroethane and propanal in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Base: The base catalyst, dissolved in a small amount of the solvent, is added dropwise to the cooled solution of reactants with vigorous stirring. The temperature is maintained below 10 °C during the addition.

-

Reaction: After the addition of the base is complete, the reaction mixture is stirred at a low temperature for several hours, or until the reaction is complete (monitored by thin-layer chromatography).

-

Workup: The reaction is quenched by the slow addition of dilute acid to neutralize the base.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine, and then dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of nitro compounds and beta-nitro alcohols has been investigated for various biological effects.

General Biological Activities of Nitro Compounds

Nitro-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties. The nitro group is a key feature in several pharmaceutical agents. It is believed that the biological activity often arises from the in vivo reduction of the nitro group to reactive intermediates that can cause cellular damage to pathogens.

Beta-Nitro Alcohols as Formaldehyde and Nitrite Donors

Beta-nitro alcohols have been shown to act as donors of formaldehyde and nitrite under physiological conditions through a reverse Henry reaction. This decomposition can lead to biological effects such as tissue cross-linking. The released formaldehyde can react with amine groups in proteins, such as collagen, to form cross-links, which can alter the biomechanical properties of tissues. This property has led to investigations into the use of beta-nitro alcohols for therapeutic corneoscleral cross-linking.

Conclusion

This compound and its structural isomers are a versatile class of compounds with significant potential in organic synthesis. Their synthesis is readily achieved through the well-established Henry reaction. While specific biological data for this compound is not extensive, the known activities of related nitro compounds and the ability of beta-nitro alcohols to act as formaldehyde and nitrite donors suggest that these molecules may have interesting and potentially useful biological properties that warrant further investigation, particularly in the context of drug development and biomaterials science.

Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of 2-Nitro-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective synthesis of β-nitro alcohols is a cornerstone of modern organic chemistry, providing critical building blocks for a variety of pharmaceuticals and biologically active compounds. The Henry, or nitroaldol, reaction, which forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, is a powerful tool for this purpose.[1][2] The resulting 2-nitro-3-pentanol, with its adjacent stereocenters, is a versatile intermediate that can be readily converted into valuable derivatives such as β-amino alcohols and α-hydroxy ketones.[1] This document provides detailed protocols for the diastereoselective synthesis of this compound via the Henry reaction between nitroethane and propionaldehyde, focusing on catalytic systems that afford either the syn or anti diastereomer with high selectivity.

Reaction Principle

The synthesis of this compound is achieved through the base-catalyzed addition of the nitronate anion of nitroethane to the carbonyl carbon of propionaldehyde. The stereochemical outcome of the reaction, yielding either the syn or anti diastereomer, is controlled by the choice of catalyst and reaction conditions. Chiral metal complexes and organocatalysts are employed to create a chiral environment that favors the formation of one diastereomer over the other.[3][4]

Data Presentation

The following tables summarize representative quantitative data for the diastereoselective Henry reaction between nitroethane and aliphatic aldehydes, including propionaldehyde, using different catalytic systems.

Table 1: Catalytic Systems for syn-Selective Synthesis of this compound

| Catalyst System | Aldehyde | Solvent | Temp (°C) | Yield (%) | syn:anti Ratio | Reference |

| Cu(I)-[H4]salen complex | Propionaldehyde | THF | -20 | 85 | 95:5 | [3][5] |

| Cu(II)-amino alcohol complex | Isobutyraldehyde | EtOH | RT | 77 | 95:5 | [4] |

| Per-6-amino-β-cyclodextrin | Various aliphatic | H₂O | RT | Good | High syn | [4] |

Table 2: Catalytic Systems for anti-Selective Synthesis of this compound

| Catalyst System | Aldehyde | Solvent | Temp (°C) | Yield (%) | anti:syn Ratio | Reference |

| N,N'-Dioxide-Cu(I) complex | Aromatic aldehydes | CH₂Cl₂ | -40 | up to 99 | up to 16.7:1 | [4] |

| Chiral P-spirocyclic tetra-aminophosphonium salts | Aromatic aldehydes | Toluene | -78 | Good | up to 19:1 | [3] |

Experimental Protocols

The following are detailed protocols for the laboratory-scale diastereoselective synthesis of this compound.

Protocol 1: syn-Selective Synthesis using a Copper(I)-[H₄]salen Catalyst

This protocol is adapted from methodologies known to favor the formation of the syn diastereomer.[3][5]

Materials:

-

Propionaldehyde (freshly distilled)

-

Nitroethane

-

Copper(I) trifluoromethanesulfonate toluene complex (Cu(I)OTf·C₇H₈)

-

Chiral tetrahydrosalen ([H₄]salen) ligand (e.g., derived from cis-2,5-diaminobicyclo[2.2.2]octane)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral [H₄]salen ligand (0.025 mmol) in anhydrous THF (2.0 mL).

-

Add Cu(I)OTf·C₇H₈ (0.025 mmol) to the solution and stir at room temperature for 30 minutes to form the catalyst complex.

-

Cool the reaction mixture to -20 °C in a suitable cooling bath.

-

Add freshly distilled propionaldehyde (0.5 mmol) to the flask.

-

Slowly add nitroethane (1.5 mmol, 3 equivalents) to the reaction mixture.

-

Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to isolate the syn-2-nitro-3-pentanol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: General Work-up and Purification

This procedure is a general method for the work-up and purification of β-nitro alcohols from a Henry reaction.[6]

Procedure:

-

Once the reaction is deemed complete, quench the reaction mixture by the addition of water or a saturated aqueous solution of a mild acid like ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times (e.g., 2 x 50 mL).

-

Combine the organic extracts and wash them sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude β-nitro alcohol.

-

If necessary, the crude product can be purified by column chromatography on silica gel to separate the diastereomers and remove any remaining impurities.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical flow of the diastereoselective synthesis of this compound.

Caption: Workflow for the diastereoselective synthesis of this compound.

References